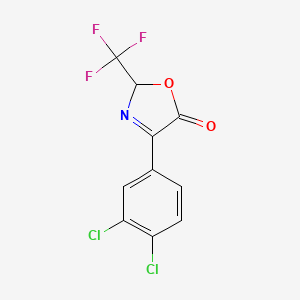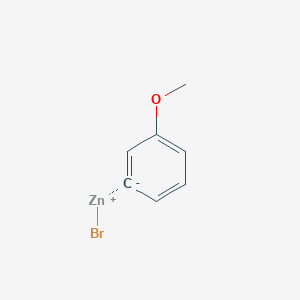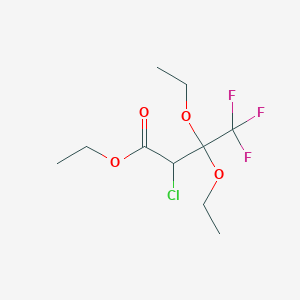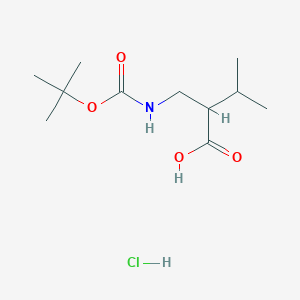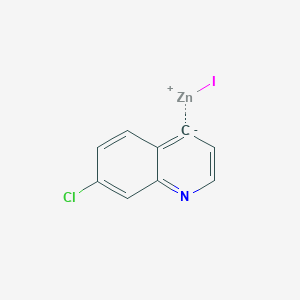
t-Butyl (4-bromobutyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl (4-bromobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 . It is also known as tert-butyl (4-(bromomethyl)benzyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a t-butyl group and a 4-bromobutyl group . The average mass of the molecule is 300.191 Da and the monoisotopic mass is 299.052094 Da .Aplicaciones Científicas De Investigación
T-BuBMC has a wide range of applications in scientific research. It is widely used in organic synthesis as a versatile intermediate compound, and is also used as a reagent in various reactions. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, t-BuBMC is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents.
Mecanismo De Acción
Mode of Action
As a carbamate derivative, it may potentially interact with its targets through the formation of covalent bonds, but this is speculative and would need to be confirmed through experimental studies .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies .
Result of Action
Its effects would likely depend on its specific targets and the context of its use .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-BuBMC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, t-BuBMC can be toxic to certain cell types, and should be used with caution in experiments involving living cells.
Direcciones Futuras
There are a number of potential future directions for t-BuBMC. It could be used in the development of new pharmaceuticals and other compounds. It could also be used in the development of new methods for modulating gene expression and other biochemical pathways. In addition, t-BuBMC could be used to study the structure and function of proteins and other biomolecules, and to develop new methods for manipulating these molecules. Finally, t-BuBMC could be used in the development of new methods for targeting specific cell types and tissues.
Métodos De Síntesis
T-BuBMC is a relatively simple compound to synthesize. The most common method for synthesizing t-BuBMC is by reacting t-Butyl (4-bromobutyl)(methyl)carbamate bromide with methyl carbamate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction is generally carried out in a 1:1 molar ratio, with a slight excess of the this compound bromide to ensure complete reaction. The reaction is typically complete within 24 hours.
Propiedades
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUPIPOOFDSKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)


